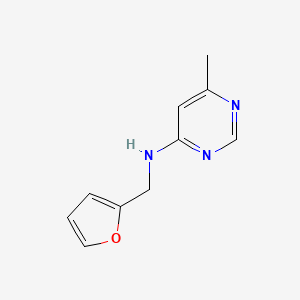
N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the University of Queensland, Australia, and has shown promising results in preclinical studies as a potential cancer treatment.
Mécanisme D'action
N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide selectively inhibits RNA polymerase I transcription by binding to a specific DNA sequence within the rDNA promoter. This leads to the disruption of the formation of the transcription initiation complex and the suppression of ribosome biogenesis. The inhibition of ribosome biogenesis leads to the activation of the p53 pathway, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-cancer effect in preclinical studies. It selectively targets cancer cells by inhibiting RNA polymerase I transcription, which is overactive in many cancer cells. The inhibition of ribosome biogenesis leads to the activation of the p53 pathway, which ultimately leads to cell death. This compound has also been shown to have a low toxicity profile in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide is its selectivity for cancer cells. This allows for targeted cancer treatment with minimal damage to healthy cells. This compound has also been shown to have a low toxicity profile in animal models. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and treatment regimen for this compound.
Orientations Futures
There are several future directions for the research and development of N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide. One potential direction is the combination of this compound with other cancer treatments, such as chemotherapy or immunotherapy, to enhance its anti-cancer effect. Another direction is the development of this compound analogs with improved solubility and pharmacokinetic properties. Finally, further research is needed to determine the optimal dosage and treatment regimen for this compound in clinical trials.
Méthodes De Synthèse
The synthesis of N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-cyanooxan-4-ylamine, which is then reacted with 3-(2,4-dimethylphenyl)propanoic acid to form this compound. The final product is obtained after purification by chromatography.
Applications De Recherche Scientifique
N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide has been extensively studied for its potential as a cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This leads to the suppression of ribosome biogenesis and ultimately cell death. This compound has been tested in various cancer cell lines and animal models, with promising results.
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-3-4-15(14(2)11-13)5-6-16(20)19-17(12-18)7-9-21-10-8-17/h3-4,11H,5-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDMUBHYMHBGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)NC2(CCOCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

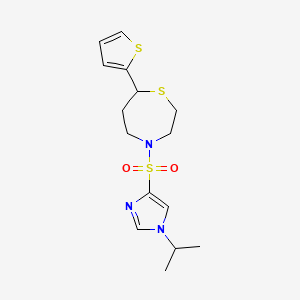
![[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol](/img/structure/B2976348.png)
![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2976349.png)
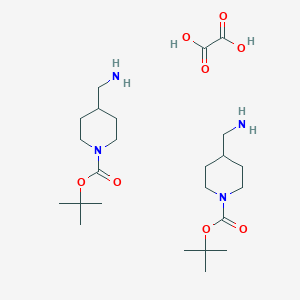
![(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride](/img/structure/B2976354.png)
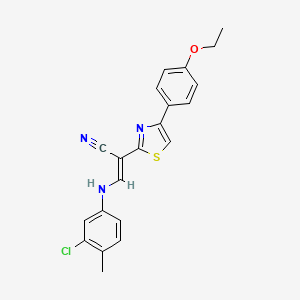
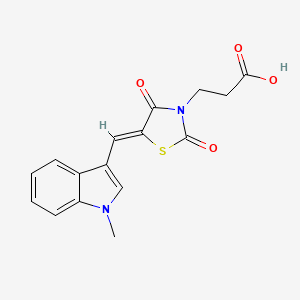
![N-[(2,6-difluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2976358.png)
![8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)


![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2976364.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2976367.png)
